

Optimizing concentration of "Elacestrant S enantiomer dihydrochloride" for control experiments

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Compound of Interest		
Compound Name:	Elacestrant S enantiomer	
	dihydrochloride	
Cat. No.:	B2734308	Get Quote

Technical Support Center: Elacestrant S Enantiomer Dihydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "**Elacestrant S enantiomer dihydrochloride**" in control experiments.

Frequently Asked Questions (FAQs)

Q1: What is "Elacestrant S enantiomer dihydrochloride" and why is it used as a control?

"Elacestrant S enantiomer dihydrochloride" is the low-activity stereoisomer of elacestrant. Elacestrant is a potent selective estrogen receptor degrader (SERD) that binds to the estrogen receptor-alpha (ERα) and induces its degradation.[1][2][3][4] The S enantiomer, having a significantly lower affinity and activity for ERα, serves as an ideal negative control in experiments investigating the effects of elacestrant.[1][2][3][4] Its use helps to distinguish the specific effects of ERα degradation by elacestrant from any potential non-specific or off-target effects of the chemical scaffold.

Q2: What is the mechanism of action of the active elacestrant?



Elacestrant is a selective estrogen receptor degrader (SERD).[5][6] It binds to the estrogen receptor-alpha (ER α), leading to a conformational change in the receptor. This altered conformation is recognized by the cellular machinery responsible for protein degradation, resulting in the destruction of the ER α protein via the proteasomal pathway.[7] By degrading ER α , elacestrant effectively blocks estrogen signaling in cancer cells that rely on this pathway for growth and survival.[5][7]

Q3: What are the known in vitro potencies of the active elacestrant?

The following table summarizes the reported in vitro potencies of the active elacestrant (Renantiomer). This data is crucial for determining an appropriate concentration range for your experiments with the active compound and for establishing a baseline against which to compare the inactivity of the S enantiomer control.

Parameter	Cell Line	Value	Reference
ERα Binding IC50	-	48 nM	[1][3][4][5]
ERβ Binding IC50	-	870 nM	[1][3][4][5]
ERα Degradation EC50	MCF-7	0.6 nM	[5][6]
Anti-proliferative EC50	Estradiol-stimulated MCF-7	4 pM	[5][6]

Q4: How should I prepare a stock solution of "Elacestrant S enantiomer dihydrochloride"?

"Elacestrant S enantiomer dihydrochloride" is soluble in DMSO.[2] For in vitro experiments, it is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[4] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Note that hygroscopic DMSO can reduce solubility, so it is advisable to use fresh, high-quality DMSO.[8]

Troubleshooting Guide



Issue 1: Determining the optimal concentration of "Elacestrant S enantiomer dihydrochloride" for control experiments.

Solution: The optimal concentration for the S enantiomer as a negative control should be the highest concentration that shows no biological effect on the target pathway (i.e., does not degrade $ER\alpha$ or inhibit cell proliferation) and does not induce cytotoxicity. A systematic approach is recommended to determine this concentration.

Experimental Protocols

Protocol 1: Determining the Maximum Non-Toxic Concentration using a Cytotoxicity Assay (e.g., MTT Assay)

This protocol will help you identify the highest concentration of the S enantiomer that does not cause cell death.

Materials:

- ER-positive breast cancer cell line (e.g., MCF-7)
- Complete growth medium (e.g., DMEM with 10% FBS)
- "Elacestrant S enantiomer dihydrochloride"
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates
- Plate reader

Procedure:

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well
and allow them to adhere overnight.



- Compound Preparation: Prepare a serial dilution of "Elacestrant S enantiomer dihydrochloride" in complete growth medium. A suggested starting range is from 10 nM to 100 μM. Also, include a vehicle control (DMSO) at the highest concentration used for the dilutions.
- Treatment: Remove the medium from the cells and add the prepared dilutions of the S
 enantiomer. Incubate for 48-72 hours, corresponding to the duration of your planned
 experiments.
- MTT Assay:
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
 - Solubilize the formazan crystals by adding DMSO to each well.
 - Measure the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The
 highest concentration that does not significantly reduce cell viability (e.g., >90% viability) is
 your maximum non-toxic concentration.

Protocol 2: Verifying the Inactivity of the S Enantiomer on ERα Degradation via Western Blot

This protocol confirms that the S enantiomer does not degrade $ER\alpha$ at the determined non-toxic concentrations.

Materials:

- MCF-7 cells
- Complete growth medium
- "Elacestrant S enantiomer dihydrochloride"
- Active Elacestrant (as a positive control)



- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-ERα and anti-β-actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with:
 - Vehicle control (DMSO)
 - Active Elacestrant (e.g., 10 nM and 100 nM)
 - "Elacestrant S enantiomer dihydrochloride" at a range of non-toxic concentrations determined from Protocol 1 (e.g., 1 μΜ, 10 μΜ, 50 μΜ).
 - Incubate for 24-48 hours.
- Protein Extraction: Lyse the cells and quantify the protein concentration using a BCA assay.
- Western Blot:
 - Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
 - Block the membrane and incubate with the primary anti-ERα antibody overnight at 4°C.



- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
- Data Analysis: Compare the ERα band intensity in the S enantiomer-treated samples to the vehicle control. The S enantiomer should not show a significant decrease in ERα levels compared to the vehicle, while the active elacestrant should show a clear reduction.

Issue 2: Observing unexpected biological activity with the S enantiomer control.

Solution: While the S enantiomer is characterized as having low activity, at very high concentrations, it may exhibit off-target effects. Some SERDs have been shown to interact with other receptors, such as the G protein-coupled estrogen receptor (GPR30), which can mediate cellular responses independent of ERa.[9][10]

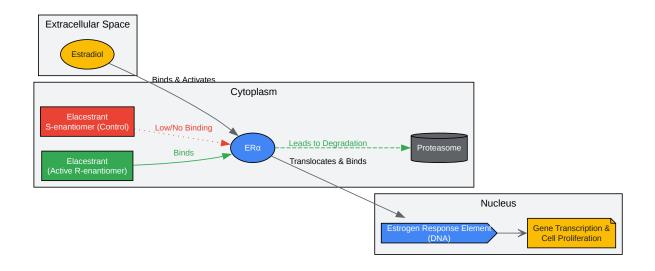
Troubleshooting Steps:

- Re-evaluate Concentration: Ensure you are using a concentration determined to be non-toxic and inactive on ERα degradation from your initial validation experiments (Protocols 1 and 2).
- Consider Off-Target Effects: If the observed effect persists at non-toxic concentrations, it
 might be an off-target effect. Investigate whether the observed phenotype could be mediated
 by other pathways known to be affected by SERD-like molecules.
- Use an Alternative Negative Control: If off-target effects are suspected and problematic for your experimental interpretation, consider using a structurally unrelated compound that is known to be inactive on the estrogen signaling pathway as an additional negative control.

Visualizing Experimental Logic and Pathways

To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.

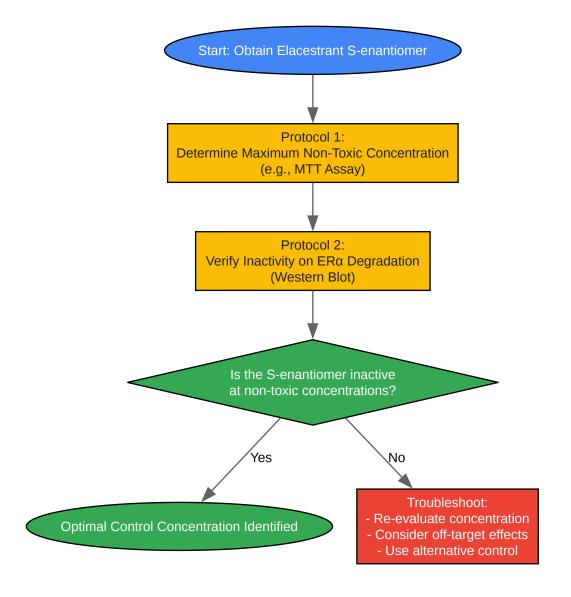




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Caption: Elacestrant Signaling Pathway and Control.

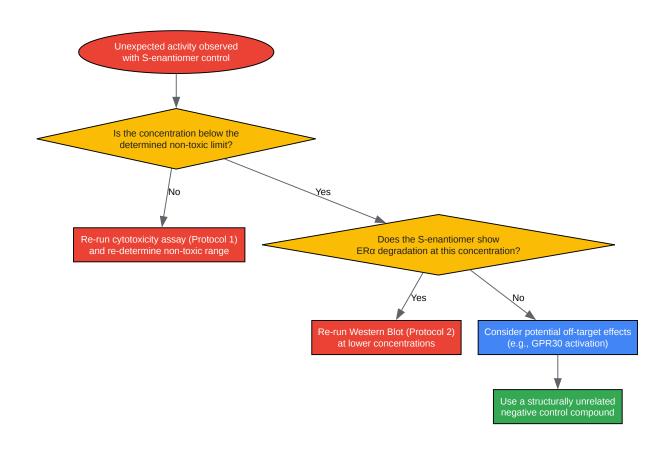




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Caption: Workflow for Optimizing Control Concentration.





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Caption: Troubleshooting Unexpected Control Activity.

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